

SHP836: A Technical Guide to a Novel Allosteric Inhibitor of SHP2

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Compound of Interest

Compound Name: SHP836

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Abstract

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its involvement in key cellular processes, including proliferation, survival, and differentiation, has positioned it as a compelling target for therapeutic intervention, particularly in oncology. **SHP836** is an allosteric inhibitor of SHP2, binding to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This guide provides an in-depth technical overview of **SHP836**, including its mechanism of action, biochemical and cellular activity, and the experimental protocols for its characterization.

Introduction to SHP2 and Allosteric Inhibition

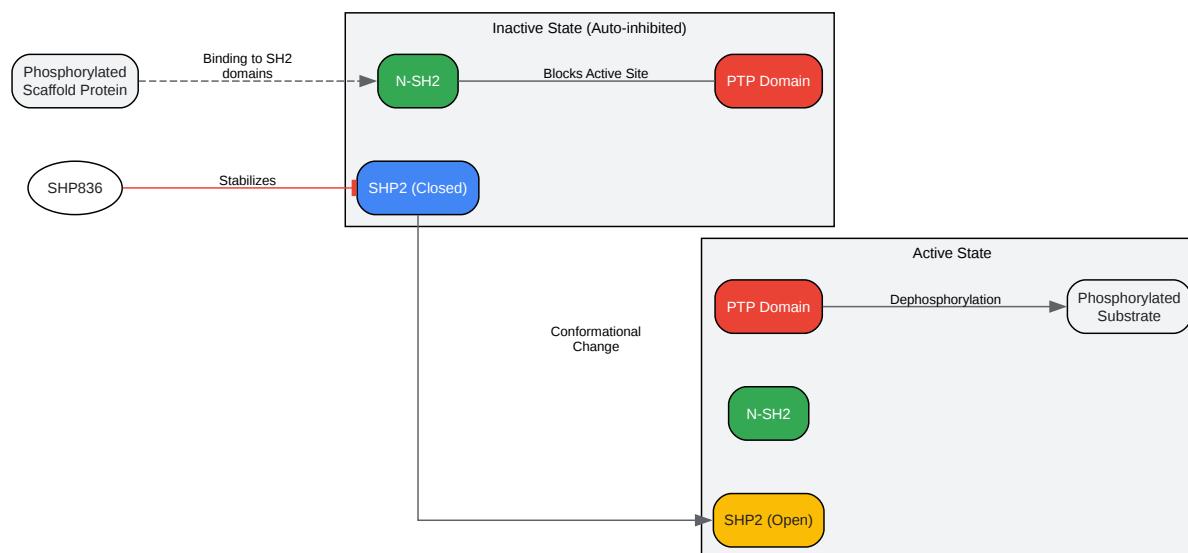
SHP2, encoded by the PTPN11 gene, is a crucial signaling node that positively regulates the RAS-RAF-MEK-ERK and other signaling pathways.^{[1][2]} Dysregulation of SHP2 activity, through gain-of-function mutations or upstream signaling alterations, is implicated in various developmental disorders and cancers.^[3]

Allosteric inhibition of SHP2 represents a promising therapeutic strategy. Unlike active-site inhibitors, which often suffer from poor selectivity, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks SHP2 in an inactive state.^{[3][4]}

SHP836 is one such allosteric inhibitor that stabilizes the auto-inhibited conformation of SHP2, preventing its catalytic activity.[3][4]

Mechanism of Action of SHP836

SHP836 binds to a "tunnel-like" allosteric pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[3] This binding event stabilizes the closed, auto-inhibited conformation of the enzyme. In this conformation, the N-SH2 domain blocks the active site of the PTP domain, rendering it inaccessible to substrates.[3]



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Figure 1: Mechanism of SHP2 allosteric inhibition by **SHP836**.

Quantitative Data for SHP836

The following tables summarize the available quantitative data for **SHP836** and the closely related, more potent allosteric inhibitor SHP099, for comparative purposes.

Compound	Assay Type	Target	IC50	Reference
SHP836	Biochemical	Full-length SHP2	12 μ M	[4]
SHP836	Biochemical	SHP2 PTP Domain	>100 μ M	[3]
SHP099	Biochemical	Full-length SHP2	71 nM	[5]

Table 1: Biochemical Activity of **SHP836** and SHP099.

Compound	Cell Line	Assay	Endpoint	Result	Reference
SHP836	HEK293T	Cellular Thermal Shift	SHP2-WT Stabilization	Muted effect	[1][6]
SHP099	KYSE-520	Western Blot	p-ERK Inhibition	Dose-dependent decrease	[7]

Table 2: Cellular Activity of **SHP836** and SHP099.

Note: In vivo efficacy data for **SHP836** is not readily available in the public domain. The table below presents representative in vivo data for the related allosteric inhibitor TNO155 (a derivative of SHP099) to illustrate the potential anti-tumor activity of this class of compounds.

Compound	Xenograft Model	Dosing	Endpoint	Result	Reference
TNO155	RTK-driven cancer models	Oral	Tumor Growth	Tumor stasis	[2]
TNO155	ALK-driven neuroblastoma	Oral	Tumor Growth	Reduced growth and invasion	[8]

Table 3: Representative In Vivo Efficacy of a SHP2 Allosteric Inhibitor (TNO155).

Experimental Protocols

Detailed methodologies for the characterization of **SHP836** are provided below.

Biochemical Inhibition Assay (DiFMUP)

This assay measures the ability of **SHP836** to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

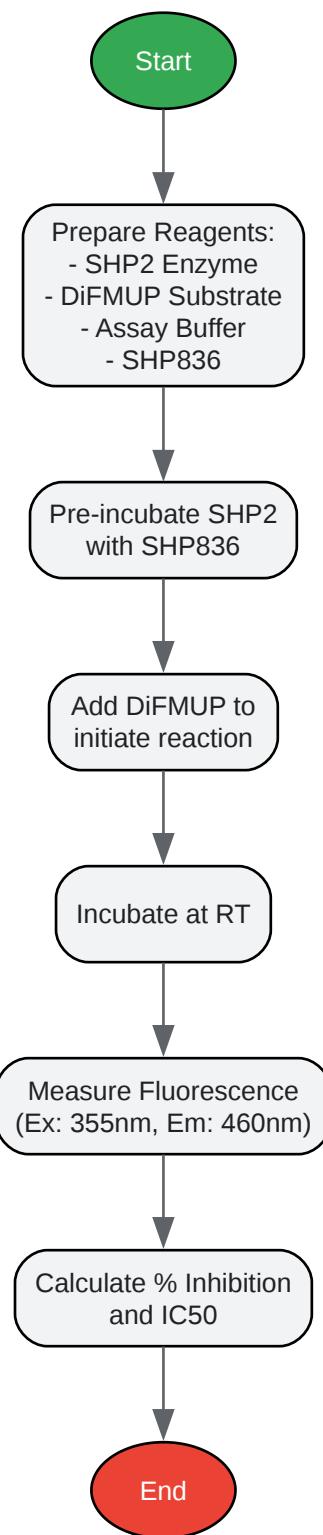
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Figure 2: Workflow for the SHP2 biochemical inhibition assay.

Materials:

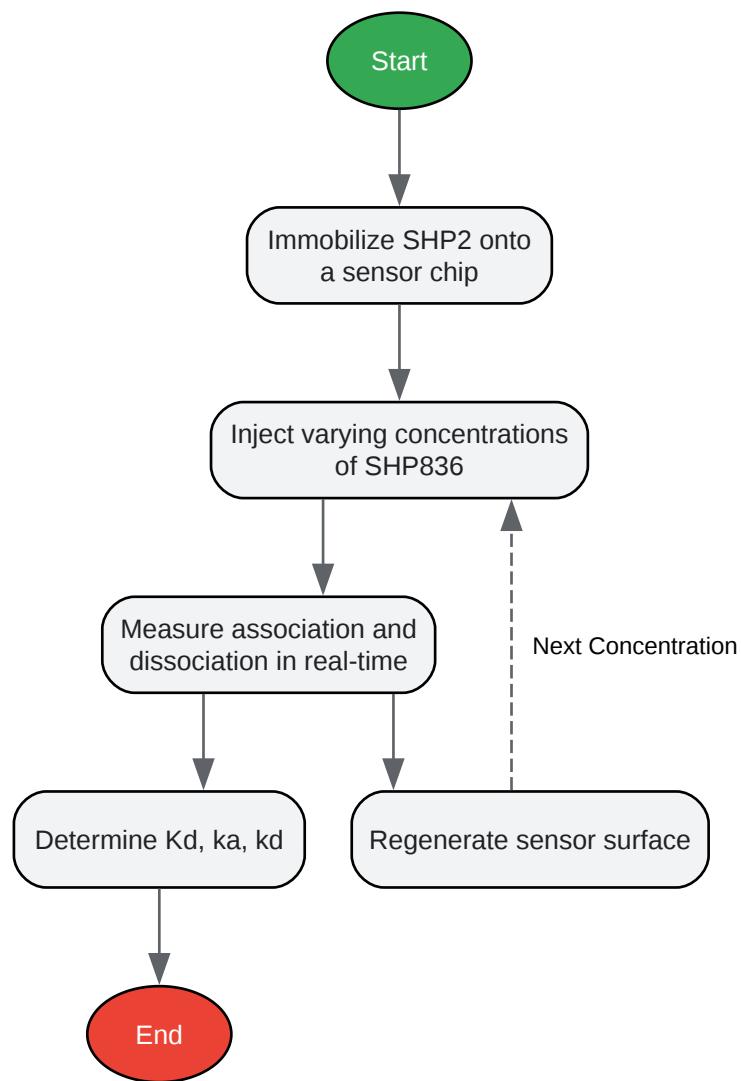
- Recombinant full-length SHP2 protein
- DiFMUP substrate (e.g., from a commercial supplier)
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
- **SHP836** stock solution in DMSO
- 384-well black plates

Procedure:

- Prepare serial dilutions of **SHP836** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add SHP2 enzyme to the wells of a 384-well plate.
- Add the diluted **SHP836** or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.
- Initiate the reaction by adding DiFMUP substrate to a final concentration of 10-100 μ M.^[9]
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measure the fluorescence intensity using a plate reader with excitation at \sim 355 nm and emission at \sim 460 nm.
- Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of **SHP836** to SHP2 in real-time.



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Figure 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Amine coupling kit
- Recombinant full-length SHP2 protein

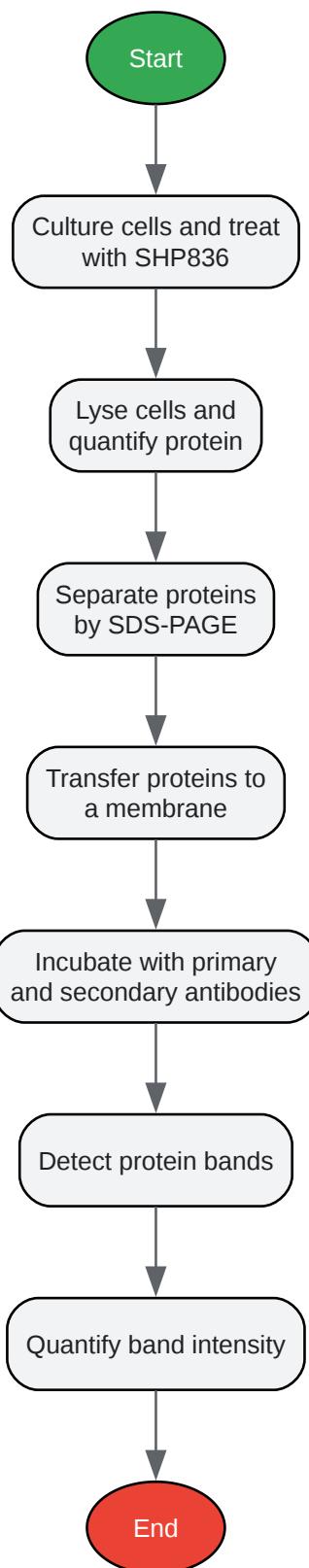
- **SHP836**
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

- Immobilize recombinant SHP2 onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of concentrations of **SHP836** in running buffer.
- Inject the **SHP836** solutions over the sensor surface at a constant flow rate (e.g., 30 μ L/min).
- Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
- Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Western Blotting for SHP2 Pathway Inhibition

This method assesses the effect of **SHP836** on the phosphorylation of downstream targets of SHP2, such as ERK, in a cellular context.



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Figure 4: Workflow for Western Blot analysis of SHP2 signaling.

Materials:

- Cancer cell line expressing a receptor tyrosine kinase (e.g., KYSE-520)
- Cell culture reagents
- **SHP836**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-SHP2)
- HRP-conjugated secondary antibodies
- ECL substrate

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with various concentrations of **SHP836** or DMSO for the desired time.
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, typically at a 1:1000 dilution) overnight at 4°C.[7]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.[7][10]
- Detect the protein bands using an ECL substrate and an imaging system.
- Strip and re-probe the membrane for total ERK and a loading control (e.g., GAPDH) to ensure equal loading.
- Quantify the band intensities to determine the effect of **SHP836** on ERK phosphorylation.

Conclusion

SHP836 is a valuable tool compound for studying the biological roles of SHP2 and for the development of novel therapeutics. Its allosteric mechanism of action offers a distinct advantage over traditional active-site inhibitors. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of **SHP836** and other SHP2 allosteric inhibitors, facilitating further research and drug discovery efforts in this important area. While more potent analogs of **SHP836**, such as SHP099 and TNO155, have advanced further in preclinical and clinical development, the foundational understanding of SHP2 allosteric inhibition provided by **SHP836** remains critical to the field.

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